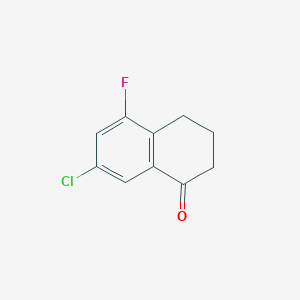

7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one

Description

Overview of Dihydronaphthalenone Derivatives in Contemporary Organic Chemistry

The dihydronaphthalenone scaffold is a common motif in a variety of lignans, a class of naturally occurring bioactive chemicals. nih.gov Beyond their presence in nature, these derivatives are highly valued as synthetic intermediates. They provide a robust platform for constructing highly functionalized and structurally diverse aryltetralins, arylnaphthalenes, and other polycyclic systems. nih.gov The synthesis of the dihydronaphthalenone core itself has been the subject of extensive research, with methods ranging from classical cyclization reactions to modern transition-metal-catalyzed processes that allow for greater efficiency and substrate scope. nih.gov

The versatility of the dihydronaphthalenone framework allows for a wide range of chemical modifications. The ketone functionality can be manipulated through various reactions, while the aromatic ring can be substituted to introduce diverse functional groups. This adaptability makes dihydronaphthalenone derivatives essential starting materials for creating libraries of compounds for drug discovery and materials science applications.

Significance of Halogenated Dihydronaphthalenone Systems in Synthetic Methodologies

The introduction of halogen atoms, such as chlorine and fluorine, onto the dihydronaphthalenone scaffold significantly amplifies its synthetic potential. Halogens act as versatile functional handles, enabling a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) that are fundamental to modern C-C and C-heteroatom bond formation. This capability allows chemists to elaborate the core structure into more complex molecular architectures with high precision and control.

Furthermore, halogenation can profoundly influence the electronic properties of the molecule. The electron-withdrawing nature of halogens can alter the reactivity of both the aromatic ring and the enone system, opening up new avenues for selective chemical transformations. For instance, the presence of halogens can direct further substitution reactions to specific positions on the aromatic ring. This modulation of reactivity is a cornerstone of strategic synthetic planning, allowing for the efficient construction of target molecules that would be otherwise difficult to access.

Positioning 7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one as a Key Synthetic Intermediate

Within the class of halogenated dihydronaphthalenones, this compound stands out as a particularly valuable synthetic intermediate. The distinct electronic properties and positional arrangement of the chloro and fluoro substituents on the aromatic ring offer unique opportunities for regioselective functionalization.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-5-fluoro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)13/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTASVQLMUBSTRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2F)Cl)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Strategic Disconnections for 7 Chloro 5 Fluoro 3,4 Dihydronaphthalen 1 2h One

Identification of Key Structural Features and Inherent Synthetic Challenges

7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one is a bicyclic ketone, commonly referred to as a tetralone. Its core structure is a dihydronaphthalenone, which is a partially saturated naphthalene (B1677914) ring system bearing a ketone functional group.

| Feature | Description |

| Core Structure | Dihydronaphthalenone (Tetralone) |

| Aromatic Substituents | Chlorine and Fluorine atoms |

| Substitution Pattern | 1,2,4-trisubstituted aromatic ring |

| Functional Group | Ketone |

The primary synthetic challenges associated with this molecule are:

Construction of the Bicyclic System: The fusion of the aromatic and aliphatic rings needs to be achieved efficiently.

Regioselective Halogenation: The precise placement of the chlorine and fluorine atoms at the C-7 and C-5 positions, respectively, is a significant hurdle. The directing effects of these substituents, as well as the acyl group that will form the second ring, must be carefully managed.

Potential for Isomer Formation: During aromatic substitution reactions, the formation of undesired regioisomers is a common problem that must be minimized.

Initial Retrosynthetic Pathways Targeting the Dihydronaphthalenone Core

The most logical and widely employed method for the synthesis of tetralones is the intramolecular Friedel-Crafts acylation of a γ-arylbutyric acid. researchgate.netmasterorganicchemistry.com This disconnection simplifies the bicyclic system into a more manageable acyclic precursor.

Disconnection 1: Intramolecular Friedel-Crafts Acylation

The C(4a)-C(5) bond, which is an aryl-acyl bond, can be disconnected. This leads to the precursor, 4-(2-chloro-4-fluorophenyl)butyric acid. This reaction is typically promoted by strong acids such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA). masterorganicchemistry.com

Disconnection 2: Formation of the Butyric Acid Side Chain

The butyric acid side chain can be introduced onto the aromatic ring through various methods. A common approach is the Friedel-Crafts acylation of a suitable aromatic precursor with succinic anhydride, followed by reduction of the resulting keto acid. This is a variation of the Haworth reaction. researchgate.net

This leads to a key intermediate, 1,3-dichloro-5-fluorobenzene (B75098) or a related dihalogenated benzene (B151609) derivative, which serves as the starting point for the synthesis.

Advanced Synthetic Methodologies for 7 Chloro 5 Fluoro 3,4 Dihydronaphthalen 1 2h One and Analogues

Cyclization and Annulation Strategies for Dihydronaphthalenone Frameworks

The construction of the bicyclic dihydronaphthalenone system is a cornerstone of its synthesis. Classic methods often involve intramolecular Friedel-Crafts acylation of 4-arylbutanoic acids. wikipedia.orgorgsyn.org However, modern synthetic chemistry has pursued more diverse and efficient routes, including photochemical methods and conjugate addition-based annulations, to access these valuable scaffolds.

The Nazarov cyclization, a 4π-electrocyclization of divinyl ketones, is a powerful method for synthesizing cyclopentenones. wikipedia.orgthermofisher.com Its photochemical variant, the photo-Nazarov reaction, offers a milder alternative that proceeds under neutral or basic conditions, avoiding the strong acids typically required for the thermal reaction. researchgate.net This approach is particularly suitable for substrates with acid-sensitive functional groups.

The reaction mechanism involves the UV-light-induced conrotatory 4π-electrocyclization of an aryl vinyl ketone precursor. wikipedia.orgresearchgate.net This process generates a cis-fused product through an excited-state pathway, which can be advantageous for stereochemical control. researchgate.net The photo-Nazarov reaction has been successfully applied to the synthesis of various polycyclic and heterocyclic fused-ring systems. researchgate.net For the synthesis of dihydronaphthalenone analogues, a suitable divinyl ketone precursor bearing the desired chloro- and fluoro-substituents on the aromatic ring would be irradiated, typically with UV light (254 nm or 365 nm), to induce the cyclization cascade. researchgate.netresearchgate.net The reaction's efficiency and applicability to complex molecules, such as in the synthesis of gracilamine, highlight its potential for constructing substituted tetralone cores. researchgate.net

Table 1: Key Features of Photo-Nazarov Cyclization for Fused-Ring Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Photolytic 4π-electrocyclization | researchgate.net |

| Typical Substrates | Aryl vinyl ketones, Divinyl ketones | wikipedia.orgresearchgate.net |

| Conditions | UV irradiation (e.g., 254 nm, 365 nm), neutral or basic media | researchgate.netmdpi.com |

| Key Advantages | Mild conditions, metal-free, high efficiency, suitable for acid-sensitive substrates | researchgate.net |

| Stereochemistry | Typically generates cis-fused products via an excited-state process | researchgate.net |

Annulation strategies based on conjugate additions provide a versatile pathway to cyclic systems. While classic Michael (1,4-addition) reactions are common, 1,6-addition reactions have emerged as a powerful tool for constructing rings. chim.it These reactions typically employ highly conjugated systems like para-quinone methides (p-QMs) as substrates, which act as extended Michael acceptors. chim.it

In a strategy applicable to dihydronaphthalenone synthesis, a nucleophile can undergo a 1,6-conjugate addition to a suitable p-QM derivative, followed by an intramolecular cyclization to form the six-membered ring. chim.it A related and highly effective approach for synthesizing tetralones involves a sequence of a palladium-catalyzed asymmetric 1,4-addition of an arylboronic acid to a cyclopentenone, followed by a rhodium-catalyzed C-C bond activation and intramolecular C-H functionalization. nih.gov This elegant cascade transfers a stereocenter from the cyclopentanone precursor to the C4 position of the resulting 1-tetralone, providing enantioenriched products with a remote quaternary stereocenter. nih.gov This method demonstrates high yields and excellent enantioselectivity, making it a powerful tool for complex molecule synthesis. nih.gov

Stereoselective Synthesis of Dihydronaphthalenone Systems

Introducing chirality into the dihydronaphthalenone framework is crucial for developing pharmacologically active agents. Significant research has focused on enantioselective and diastereoselective methods to control the spatial arrangement of substituents on the saturated portion of the bicyclic system.

Multiple strategies have been developed to produce enantiomerically pure or enriched dihydronaphthalenones. These methods leverage chiral catalysts, reagents, or enzymes to control the formation of stereocenters.

Asymmetric Catalysis : Rhodium-catalyzed intramolecular hydroacylation of ortho-allylbenzaldehydes provides a direct route to chiral 3,4-dihydronaphthalen-1(2H)-ones with high enantioselectivity. organic-chemistry.org Another powerful method is the N-heterocyclic carbene (NHC)-catalyzed cascade annulation of benzodiketones with enals, which yields 1,2-dihydronaphthalenes with excellent diastereo- and enantioselectivity. nih.govfigshare.com These products can be further transformed into the desired dihydronaphthalenones.

Asymmetric Conjugate Addition : As mentioned previously, the palladium-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclopentenones is a key step in a sequence that delivers chiral 1-tetralones bearing a C4 quaternary stereocenter with excellent enantiomeric ratios. nih.gov

Kinetic Resolution : Racemic mixtures of tetralone derivatives can be resolved to isolate a single enantiomer. This is often achieved through asymmetric reduction, where a chiral reducing agent selectively reduces one enantiomer of the ketone to an alcohol, allowing for separation. google.com The unreacted ketone enantiomer can then be isolated.

Table 2: Comparison of Enantioselective Methods for Dihydronaphthalenone Synthesis

| Method | Catalyst/Reagent | Key Features | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydroacylation | [Rh(COD)Cl]₂ / (R)-DTBM-SEGPHOS | Endo- and enantioselective cyclization of ortho-allylbenzaldehydes. | Good | Excellent | organic-chemistry.org |

| NHC-Catalyzed Annulation | Chiral N-Heterocyclic Carbene | Cascade reaction of benzodiketones and enals to form 1,2-dihydronaphthalenes. | Up to 99% | Up to 99% | nih.govfigshare.com |

| Asymmetric Conjugate Addition | Pd-catalyst / Chiral Ligand | Forms C4-quaternary stereocenters in 1-tetralones. | Good | High (e.g., 97:3 er) | nih.gov |

| Asymmetric Reduction | Chiral Reducing Agent | Kinetic resolution of racemic tetralones. | - | - | google.com |

When multiple stereocenters are present or created, controlling their relative configuration (diastereoselectivity) is essential. Diastereoselective control can be achieved by directing the approach of a reagent to a substrate's chiral center or by using stereospecific reactions where the stereochemistry of the starting material dictates that of the product.

A notable example is the rhodium-catalyzed C-C activation of enantioenriched 3-arylcyclopentanones. nih.gov In this transformation, the β-stereocenter in the cyclopentanone starting material is transferred with high fidelity to the C4 stereocenter in the 1-tetralone product. nih.gov Furthermore, the asymmetric α-hydroxylation of tetralone-derived β-ketoesters, promoted by a guanidine-bisurea bifunctional organocatalyst, demonstrates excellent stereocontrol, allowing for the synthesis of β- or γ-substituted tetralones through an oxidative kinetic resolution. nih.gov DFT calculations have been used to understand the origin of this stereocontrol. nih.gov Catalytic hydrogenation has also been shown to proceed with very high diastereoselectivity in the synthesis of dihydroxyadipic acid, a principle that can be applied to the reduction of unsaturated precursors of dihydronaphthalenones. nih.gov

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the unparalleled stereoselectivity of enzymatic transformations. nih.govnih.gov Enzymes are increasingly used to produce enantiopure building blocks for the synthesis of complex molecules, including chiral dihydronaphthalenones. semanticscholar.orgnih.gov

A primary chemoenzymatic strategy is the enzymatic kinetic resolution (EKR) of racemic mixtures. rsc.org Lipases, such as Lipase PS from Burkholderia cepacia, are frequently used to selectively acylate one enantiomer of a racemic alcohol, allowing for the easy separation of the acylated product from the unreacted alcohol enantiomer. rsc.orgmdpi.commdpi.com This has been applied to resolve racemic 2-arylpropanols, which are then converted through chemical steps into chiral tetralones. semanticscholar.orgnih.gov

Alternatively, stereoselective reductions of prochiral ketones can be achieved using ketoreductases or whole-cell biocatalysts like baker's yeast (Saccharomyces cerevisiae). semanticscholar.orgnih.gov For instance, the baker's yeast-mediated reduction of substituted (E)-3-aryl-but-2-enals produces chiral (S)-3-arylbutanols, which serve as key precursors for the enantioselective synthesis of natural trinorsesquiterpene tetralones. nih.gov These enzymatic methods provide access to both enantiomers of a target molecule, often with very high stereoisomeric purity. semanticscholar.org

Table 3: Chemoenzymatic Approaches to Chiral Dihydronaphthalenone Precursors

| Enzymatic Method | Enzyme/Organism | Substrate Type | Transformation | Outcome | Reference |

|---|---|---|---|---|---|

| Kinetic Resolution | Lipase (e.g., Lipase PS) | Racemic alcohols (e.g., 2-arylpropanols) | Enantioselective acylation | Separation of enantiomers | semanticscholar.orgnih.govrsc.org |

| Asymmetric Reduction | Baker's Yeast (S. cerevisiae) | Prochiral enals (e.g., 3-aryl-but-2-enals) | Stereoselective reduction of C=C and C=O bonds | Enantiopure chiral alcohols | nih.gov |

| Asymmetric Dihydroxylation | Toluene Dioxygenase (TDO) | Naphthalene (B1677914) | cis-dihydroxylation | Enantiopure (1R,2S)-1,2-dihydroxy-1,2-dihydronaphthalene | umich.edu |

| Stereoselective Ketoreduction | Ketoreductases (e.g., from Geotrichum candidum) | Tetralone scaffolds | Reduction of ketone | Stereochemically pure diols | rsc.org |

Halogenation Techniques in Dihydronaphthalenone Synthesis

Halogenation is a cornerstone of synthetic chemistry, enabling the introduction of chlorine and fluorine atoms that are key to the structure of the target compound. These atoms can modulate the electronic and physical properties of the molecule. The synthesis of halogenated dihydronaphthalenones employs a variety of methods, each offering distinct advantages in terms of regioselectivity, stereocontrol, and substrate scope.

Regioselective Chlorination Methodologies

The introduction of a chlorine atom at a specific position on the aromatic ring of a dihydronaphthalenone, such as the C-7 position in the target molecule, is typically achieved through electrophilic aromatic substitution on a suitable precursor prior to the ring-closing reaction that forms the bicyclic system. Methodologies such as intramolecular Friedel-Crafts acylation of arylalkyl acid chlorides are commonly used to construct the tetralone core. organic-chemistry.org The regioselectivity of the chlorination is dictated by the directing effects of the substituents already present on the aromatic precursor, ensuring the chlorine atom is installed at the desired location.

Electrophilic Fluorination Strategies for α-Fluoroketones and C-F Bond Formation

While the target compound features fluorine on the aromatic ring, significant research has focused on the synthesis of α-fluorodihydronaphthalenones (α-fluorotetralones) via electrophilic fluorination. This places a fluorine atom on the carbon adjacent to the carbonyl group (the α-position). nih.gov This transformation is valuable for creating analogues with potentially unique properties.

Electrophilic N-F reagents, such as Selectfluor, are widely used for this purpose due to their stability, effectiveness, and ease of handling. wikipedia.orgresearchgate.net The reaction often proceeds by generating an enol or enolate intermediate from the ketone, which then acts as the carbon-centered nucleophile that attacks the electrophilic fluorine source. nih.gov Mechanistic studies on the fluorination of tetralone-based enol esters with Selectfluor indicate the reaction proceeds through a polar two-electron process.

Significant advances have been made in rendering this reaction enantioselective. For instance, the combination of Selectfluor with cinchona alkaloids can promote the asymmetric fluorination of α-aryl-tetralones, yielding 2-fluoro-2-aryl-1-tetralones with high yields and moderate to good enantioselectivity. researchgate.netua.es

Table 1: Enantioselective Electrophilic Fluorination of α-Aryl Tetralones Data sourced from studies on cinchonine/selectfluor promoted fluorination. ua.es

| Substrate (α-Aryl Group) | Yield (%) | Enantiomeric Excess (ee, %) | Chiral Promoter |

|---|---|---|---|

| 2-Methoxyphenyl | >98 | 74 | Cinchonine |

| Phenyl | >98 | 61 | Cinchonine |

| 4-Methoxyphenyl | >98 | 55 | Cinchonine |

| 2-Chlorophenyl | >98 | 65 | Cinchonine |

Nucleophilic Fluorination Approaches

Nucleophilic fluorination offers a complementary set of strategies for C-F bond formation. sigmaaldrich.com These methods involve a nucleophilic fluoride source (F⁻) displacing a leaving group or adding to an unsaturated system. alfa-chemistry.com For aromatic systems, nucleophilic aromatic substitution (SNAr) can be employed, particularly on electron-deficient rings where a leaving group (such as a halogen) is displaced by a fluoride ion. alfa-chemistry.com The Halex (halogen exchange) process, which uses inexpensive inorganic fluorides like potassium fluoride (KF), is an industrial method suitable for this type of transformation, with aryl chlorides being effective substrates. nih.gov

Transition metal catalysis, particularly with palladium, has also enabled nucleophilic fluorination of aryl halides and triflates. nih.gov The general mechanism involves oxidative addition of the aryl substrate to a Pd(0) complex, followed by ligand exchange with a fluoride source and subsequent reductive elimination to form the C-F bond. nih.gov A significant challenge in nucleophilic fluorination is the nature of fluoride sources, which can have low solubility and high basicity, but the development of novel reagents and catalytic systems continues to address these limitations. ucla.edu

Transition Metal-Catalyzed Halogen Exchange Reactions

Transition metal-catalyzed halogen exchange, often termed the aromatic Finkelstein reaction, is a powerful method for interconverting aryl halides. frontiersin.orgnih.gov This is particularly useful for synthesizing more valuable or reactive halides from readily available precursors. Copper, nickel, and palladium complexes are effective catalysts for these transformations. semanticscholar.org

Copper-catalyzed systems have proven to be remarkably efficient for converting aryl bromides and iodides into the corresponding chlorides or fluorides. frontiersin.orgnih.gov Nickel catalysis has also been employed for the halogen exchange of non-activated aryl bromides. frontiersin.orgnih.gov These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl halide to the metal center, followed by halide exchange with the salt present in the reaction mixture, and reductive elimination to deliver the product and regenerate the catalyst. ucl.ac.uk The ability to exchange one halogen for another provides strategic flexibility in the synthesis of complex molecules like 7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one, allowing for the introduction of halogens at different stages of the synthetic route.

Table 2: Comparison of Metal Catalysts in Aromatic Halogen Exchange This table provides a general comparison based on literature reviews. frontiersin.orgnih.govsemanticscholar.org

| Metal Catalyst | Common Precursors | Typical Conditions | Key Advantages |

|---|---|---|---|

| Copper (Cu) | Cu(I) salts (e.g., CuI) | High temperatures (100-160 °C), polar aprotic solvents (HMPA, NMP) | High efficiency, broad substrate scope for Br/I to Cl/F exchange. |

| Nickel (Ni) | Ni(II) complexes (e.g., NiBr₂) with reducing agents | Moderate to high temperatures (90-120 °C), often with additives | Effective for non-activated aryl bromides. |

| Palladium (Pd) | Pd(0) complexes with specialized ligands | Often milder conditions, requires well-defined ligand systems | High functional group tolerance, well-studied mechanisms. |

Decarboxylative Fluorination Protocols

Decarboxylative fluorination has emerged as a powerful and innovative strategy for installing fluorine. nih.gov This approach involves the replacement of a carboxylic acid functional group with a fluorine atom, utilizing the carboxylate as a traceless activating group. nih.gov

One of the most significant recent advancements in this area is the use of visible-light photoredox catalysis. organic-chemistry.orgprinceton.edu In these systems, a photocatalyst, upon excitation by light, initiates a single-electron transfer process. This leads to the oxidation of a carboxylate, which then undergoes facile decarboxylation to generate a carbon-centered radical. This radical is subsequently trapped by an electrophilic fluorine source, such as Selectfluor, to form the C-F bond. organic-chemistry.orgprinceton.edu This methodology is notable for its mild, redox-neutral conditions and broad applicability to primary, secondary, and tertiary carboxylic acids. organic-chemistry.org

Furthermore, this strategy has been applied to the synthesis of α-fluoroketones through the decarboxylative fluorination of tertiary β-keto carboxylic acids, a transformation directly applicable to precursors of dihydronaphthalenone analogues. organic-chemistry.org

Microwave-Assisted Synthetic Protocols for Dihydronaphthalenones

Microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by dramatically reducing reaction times, often from hours to minutes or even seconds, while frequently improving product yields. nih.gov This technique utilizes dielectric heating, where microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not possible with conventional methods. nih.gov

For the synthesis of dihydronaphthalenones, MAOS can be applied to key bond-forming reactions, including intramolecular Friedel-Crafts cyclizations to form the tetralone ring system and transition metal-catalyzed cross-coupling reactions to build precursors. The significant rate enhancements offered by microwave irradiation can lead to cleaner reactions with fewer side products. For example, syntheses that require several hours under traditional reflux conditions have been completed in under 10 minutes using microwave heating, with comparable or superior yields. nih.gov This efficiency makes MAOS a highly attractive technology for the rapid construction of chemical libraries and for optimizing the synthesis of complex targets like substituted dihydronaphthalenones.

Novel Synthetic Routes and Process Optimization

The development of advanced synthetic methodologies is crucial for the efficient and scalable production of complex pharmaceutical intermediates like this compound. Innovations in synthetic chemistry can lead to higher yields, improved purity, reduced cost, and enhanced safety profiles. This section explores two such advanced methodologies: continuous flow chemistry and condensation reactions, as they apply to the synthesis of dihydronaphthalenone and its analogues.

Continuous Flow Chemistry Applications in Dihydronaphthalenone Synthesis

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering numerous advantages over traditional batch processing. nih.govscielo.br This methodology involves the continuous pumping of reactants through a network of tubes or microreactors, where the reaction occurs. The product is then collected at the outlet. This approach provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reaction efficiency and product quality. mdpi.com

Furthermore, continuous flow systems can enhance the safety of chemical processes by minimizing the volume of hazardous reagents and unstable intermediates at any given time. nih.govflinders.edu.au Reactions that are difficult or too dangerous to scale up in batch mode can often be performed safely and efficiently in a continuous flow setup. ucd.ie For a multi-step synthesis, individual flow reactors can be coupled together, allowing for a continuous process where intermediates are generated and consumed in situ, eliminating the need for isolation and purification at each step. nih.gov This "telescoped" approach can significantly reduce production time and waste generation.

While specific examples of the continuous flow synthesis of this compound are not yet widely reported in the literature, the principles of flow chemistry are highly applicable. For instance, a Wolff-Kishner reaction, a common transformation in organic synthesis, has been successfully adapted to a continuous flow process for the synthesis of a key intermediate for the pharmaceutical AZD4573, achieving an 80% yield and >99% purity. ucd.ie This demonstrates the potential for adapting established batch reactions for dihydronaphthalenone synthesis to a more efficient and scalable continuous flow process.

Table 1: Potential Advantages of Continuous Flow Synthesis for Dihydronaphthalenones

| Feature | Advantage in Dihydronaphthalenone Synthesis |

| Enhanced Heat Transfer | Improved control over exothermic reactions, leading to fewer byproducts and higher yields. |

| Improved Mixing | More efficient and reproducible reactions, especially for multi-phase systems. |

| Increased Safety | Smaller reaction volumes reduce the risk associated with hazardous reagents and intermediates. |

| Process Automation | Precise control over reaction parameters and potential for automated production. |

| Scalability | Easier and more predictable scale-up from laboratory to production quantities. |

| Telescoped Reactions | Coupling of multiple reaction steps without intermediate isolation, reducing process time. |

Condensation Reactions for Dihydronaphthalenone Derivatives

Condensation reactions are a fundamental class of reactions in organic chemistry where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water. libretexts.org These reactions are widely used in the synthesis of various cyclic and heterocyclic compounds. In the context of dihydronaphthalenone synthesis, aldol condensation reactions have proven to be particularly valuable.

A notable example is the tandem synthesis of dihydronaphthalen-1(2H)-one derivatives through an aldol condensation-Diels-Alder-aromatization sequence. nih.govnih.govresearchgate.net This approach utilizes commercially available starting materials to construct the dihydronaphthalenone core in a one-pot reaction. The process typically begins with the aldol condensation of a cyclohexenone derivative with an aromatic aldehyde. nih.govresearchgate.net This is followed by a Diels-Alder reaction with a dienophile, such as diethyl acetylenedicarboxylate, and subsequent aromatization to yield the polysubstituted dihydronaphthalenone derivative. nih.govnih.govresearchgate.net

The use of an organocatalyst, such as 4-dimethylaminopyridine (DMAP), has been shown to be effective in promoting this tandem sequence under aqueous conditions. nih.govresearchgate.net The reaction of 3,5,5-trimethylcyclohex-2-en-1-one with various aromatic aldehydes in the presence of DMAP and diethyl acetylenedicarboxylate has been reported to produce a range of dihydronaphthalenone derivatives in high yields. nih.govnih.govresearchgate.net This methodology offers a versatile and efficient route to access a library of dihydronaphthalenone analogues by simply varying the aromatic aldehyde starting material.

The table below summarizes the yields of various dihydronaphthalenone derivatives synthesized using this tandem aldol condensation-Diels-Alder-aromatization approach, highlighting the versatility of this method.

Table 2: Synthesis of Dihydronaphthalenone Derivatives via Tandem Condensation-Cycloaddition

| Aromatic Aldehyde | Dienophile | Catalyst | Yield (%) |

| Benzaldehyde | Diethyl acetylenedicarboxylate | DMAP | 85 |

| 4-Methylbenzaldehyde | Diethyl acetylenedicarboxylate | DMAP | 88 |

| 4-Methoxybenzaldehyde | Diethyl acetylenedicarboxylate | DMAP | 90 |

| 4-Chlorobenzaldehyde | Diethyl acetylenedicarboxylate | DMAP | 82 |

| 4-Nitrobenzaldehyde | Diethyl acetylenedicarboxylate | DMAP | 78 |

| 2-Naphthaldehyde | Diethyl acetylenedicarboxylate | DMAP | 80 |

Data is illustrative and based on reported yields for analogous structures.

This synthetic strategy underscores the power of condensation reactions in building molecular complexity and provides a solid foundation for the development of synthetic routes to specifically substituted dihydronaphthalenones like this compound.

Mechanistic Investigations of Reactions Involving 7 Chloro 5 Fluoro 3,4 Dihydronaphthalen 1 2h One and Its Precursors

Reaction Mechanism Elucidation for Halogenation Reactions

Halogenation is a fundamental process in the synthesis of halogen-containing organic compounds. The introduction of fluorine and chlorine atoms into the dihydronaphthalenone scaffold requires a detailed understanding of the reaction mechanisms to achieve the desired regioselectivity and stereoselectivity.

The formation of a carbon-fluorine bond is a challenging yet critical step in the synthesis of many pharmaceutical compounds. Electrophilic fluorination is a common method used to introduce fluorine into organic molecules. wikipedia.org Reagents such as Selectfluor® are often employed as a source of electrophilic fluorine. jove.comresearchgate.net The mechanism of electrophilic fluorination is a subject of ongoing research, with two primary pathways proposed: a single-electron transfer (SET) mechanism and a polar SN2-type mechanism. wikipedia.orgresearchgate.net

Kinetic isotope effect studies on the fluorination of aromatic compounds with N-F type reagents have shown small deuterium isotope effects (kH/kD = 0.86-0.99). researchgate.net This suggests that the decomposition of the Wheland-type intermediate is not the rate-determining step, which is consistent with a polar SEAr mechanism. researchgate.net In the context of palladium catalysis, electrophilic fluorination can proceed through a Pd(IV) intermediate. nih.gov The mechanism involves the capture of a fluoride ion by a Pd(IV) complex, followed by the transfer of the fluorine atom to the nucleophile. nih.gov This process is proposed to occur via a single electron transfer (SET) followed by fluoride ion transfer from a Pd(III)-F intermediate and a subsequent second SET. nih.gov

| Reagent Class | Example Reagent | Proposed Mechanism | Key Intermediates |

| N-F Reagents | Selectfluor® (F-TEDA-BF4) | Polar SEAr or SET | Wheland-type intermediate |

| Organometallic | Pd(IV)-F complexes | SET/Fluoride Transfer | Pd(III)-F intermediate |

The stability and structure of the halonium ion can be influenced by the nature of the halogen and the substrate. wikipedia.org For instance, bromonium ions are well-established intermediates, while the existence of fluoronium ions is more debated and they are generally considered to be less stable. wikipedia.org In some cases, particularly with aryl-substituted alkenes, the halonium ion may be unsymmetrical or even open to a β-halocarbocation, which can lead to a loss of stereospecificity. wikipedia.org The stereochemical outcome of acetal substitution reactions involving α-halogenated rings is also influenced by the halogen, with computational studies suggesting the involvement of open-form oxocarbenium ions rather than three-membered halonium ions as the reactive intermediates. universiteitleiden.nl

| Halogen | Intermediate | Stereochemical Outcome |

| Bromine | Bromonium ion | Predominantly anti-addition |

| Chlorine | Chloronium ion | Predominantly anti-addition |

| Fluorine | Fluoronium ion (less stable) | Varies, can be less stereoselective |

Understanding Reaction Pathways in Cyclization and Annulation Reactions

Cyclization and annulation reactions are key strategies for constructing the bicyclic core of 7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one. These reactions involve the formation of one or more rings and are often complex, proceeding through multiple steps. Intramolecular reactions, where the reacting functional groups are within the same molecule, are particularly efficient for forming five- and six-membered rings due to favorable entropic factors. wikipedia.org

One common approach to synthesizing tetralone derivatives is through intramolecular Friedel-Crafts acylation. organic-chemistry.org Another method involves the intramolecular cyclization of δ-aryl-β-dicarbonyl compounds, which can be mediated by reagents like ceric ammonium nitrate (CAN). The proposed mechanism for this reaction involves the initial oxidation of the enol tautomer to a radical cation, followed by intramolecular cyclization through radical addition to the aromatic ring. beilstein-journals.org A subsequent oxidation and deprotonation then lead to the final tetralone product. beilstein-journals.org

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex cyclic systems. For example, a Prins/Friedel-Crafts cyclization cascade can be used to synthesize 4-aryltetralin-2-ols. beilstein-journals.org This reaction is initiated by the formation of an oxocarbenium ion, which then undergoes an intramolecular Prins cyclization to generate a benzyl carbocation that is subsequently trapped by an aromatic nucleophile. beilstein-journals.org Annulation reactions, such as the [3+3] and [3+2] annulations of β-tetralone with Morita-Baylis-Hillman (MBH) acetates, provide access to fused heterocyclic systems. nih.govrsc.orgresearchgate.net The regioselectivity of these reactions, leading to either a six-membered or a five-membered ring, is dependent on the structure of the MBH acetate. researchgate.net

Catalytic Reaction Mechanisms in Dihydronaphthalenone Synthesis (e.g., Palladium, Chiral Amine, Nickel Catalysis)

Catalysis plays a pivotal role in modern organic synthesis, enabling the efficient and selective construction of complex molecules. The synthesis of dihydronaphthalenones and their derivatives often employs transition metal catalysts, such as palladium and nickel, as well as organocatalysts like chiral amines.

Palladium Catalysis: Palladium catalysts are widely used in C-H functionalization and cross-coupling reactions. nih.govyoutube.com The synthesis of fluorenones, which share a structural relationship with dihydronaphthalenones, can be achieved through palladium-catalyzed C-H activation of 2-arylbenzonitriles. core.ac.uk The catalytic cycle for many palladium-catalyzed reactions involves a sequence of oxidative addition, transmetalation (in the case of cross-coupling), and reductive elimination. youtube.com In some C-H functionalization reactions, a Pd(II)/Pd(IV) catalytic cycle is proposed. nih.gov Visible light can also be used to promote palladium-catalyzed reactions, such as the alkyl Heck reaction of diazo compounds, which proceeds through a hybrid palladium C(sp3)-centered radical intermediate. nih.gov

Chiral Amine Catalysis: Chiral amines are effective organocatalysts for a variety of asymmetric transformations. alfachemic.comnih.gov They can activate substrates through the formation of enamine or iminium ion intermediates. In the context of synthesizing chiral amines, which can be precursors or derivatives of dihydronaphthalenones, transition metal-catalyzed asymmetric hydrogenation is a powerful method. nih.govacs.org However, chiral amine catalysts themselves can be used to catalyze reactions such as Diels-Alder, Michael additions, and aldol reactions with high enantioselectivity. alfachemic.com For example, chiral secondary amine hydrochlorides can catalyze the Diels-Alder reaction by activating the dienophile. alfachemic.com

Nickel Catalysis: Nickel catalysts have emerged as a cost-effective and versatile alternative to palladium catalysts for a range of transformations. Nickel-catalyzed reductive cyclization of organohalides provides an efficient route to various carbo- and heterocycles. organic-chemistry.org The mechanism is believed to involve the formation of a Ni(0) species, which then mediates the homolysis of the carbon-halogen bond to generate a carbon-centered radical that undergoes cyclization. organic-chemistry.org Nickel can also catalyze the hydroarylative and hydroalkenylative cyclization of 1,6-dienes, affording cyclic products with high regio- and diastereoselectivity. rsc.org Furthermore, nickel-catalyzed divergent hydrosilylation/cyclization of 1,6-enynes allows for the selective synthesis of different types of cyclic organosilanes. researchgate.net The regioselectivity in some nickel-catalyzed reactions can be controlled by the choice of ligand. nih.gov

Solvent Effects and Additive Roles in Reaction Mechanisms

The solvent and any additives present in a reaction mixture can have a profound impact on the reaction mechanism, rate, and selectivity. In the CAN-mediated intramolecular cyclization of δ-aryl-β-dicarbonyl compounds, methanol was found to be intimately involved in the decay of the initial radical cation intermediate through solvent-assisted deprotonation. beilstein-journals.org The choice of solvent can also influence the yield of annulation reactions, as seen in the synthesis of tetrahydrochromenes where changing the solvent from dichloromethane or chloroform to tetrahydrofuran or using an inorganic base in THF significantly improved the product yield. researchgate.net

Additives can also play a crucial role. For instance, in the palladium-catalyzed hydrogenation of exocyclic ketimines, a Brønsted acid can act as an activator. nih.gov In the synthesis of fluorenones via a palladium-catalyzed cascade reaction, silver oxide and water are used as additives. core.ac.uk The specific roles of these additives can vary, from acting as oxidants or bases to facilitating the regeneration of the active catalyst.

| Reaction Type | Solvent/Additive | Role |

| CAN-mediated cyclization | Methanol | Assists in deprotonation of radical cation |

| Annulation of β-tetralone | THF, K2CO3, Cs2CO3 | Improves reaction yield |

| Pd-catalyzed hydrogenation | Brønsted acid | Activator |

| Pd-catalyzed fluorenone synthesis | Ag2O, H2O | Additives |

Spectroscopic and Advanced Analytical Characterization Techniques in Structural Elucidation

Mass Spectrometry (MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of 7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one, GC-MS would serve to separate the compound from any volatile impurities, and the mass spectrometer would provide a fragmentation pattern that is unique to the molecule, thus confirming its identity and assessing its purity. The retention time from the gas chromatograph is a characteristic feature, while the mass spectrum offers a molecular fingerprint.

Detailed experimental GC-MS data, such as retention times and specific mass-to-charge ratio (m/z) fragmentation patterns for this compound, are not widely available in published scientific literature.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of organic compounds. It is particularly useful for compounds that are not sufficiently volatile for GC-MS. LC-MS would be employed to verify the purity of this compound by separating it from non-volatile impurities. The mass spectrometer detector then provides the molecular weight of the compound, which is a critical piece of information for confirming its identity.

As with GC-MS, specific LC-MS analytical methods and corresponding data, such as retention times, and mass spectrometry results for this compound, have not been detailed in accessible research.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. The resulting IR spectrum shows absorption bands that correspond to the different types of bonds within the molecule. For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the carbonyl (C=O) group of the ketone, the C-Cl bond, the C-F bond, and the aromatic C-H and C=C bonds.

A comprehensive, peer-reviewed IR spectrum for this compound with detailed peak assignments is not currently available in the public domain. However, a theoretical table of expected IR absorptions can be proposed based on the known functional groups.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 |

| Carbonyl (C=O) | Stretch | 1700-1680 |

| Aromatic C=C | Stretch | 1600-1450 |

| C-F | Stretch | 1250-1000 |

| C-Cl | Stretch | 800-600 |

X-ray Crystallography for Absolute Structure and Stereochemical Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.govwikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms in the crystal lattice. This technique would provide unequivocal proof of the connectivity of the atoms in this compound, as well as its conformation and stereochemistry in the solid state.

There are no publicly accessible crystallographic data or published crystal structures for this compound at this time. Such an analysis would yield precise bond lengths, bond angles, and torsional angles, confirming the absolute structure of the molecule.

Chromatographic Methods for Purification and Analysis (e.g., HPLC, UPLC, TLC)

Various chromatographic techniques are essential for the purification and analysis of this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are high-resolution separation techniques used to determine the purity of a sample and to isolate the pure compound. A typical HPLC or UPLC analysis would involve a reversed-phase column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of a sample.

Specific protocols and results from HPLC, UPLC, or TLC analyses of this compound are not detailed in the available scientific literature. A hypothetical data table for a reversed-phase HPLC analysis is presented below to illustrate how such data would be reported.

| Parameter | Value |

| Column | C18 |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Not available |

| Purity | Not available |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one. Methods like Density Functional Theory (DFT) are employed to determine the most stable three-dimensional arrangement of atoms (molecular geometry) and to analyze the distribution of electrons within the molecule (electronic structure).

Key electronic structure descriptors that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. Charge transfer within the molecule can be analyzed using these energy values. tandfonline.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions between orbitals. It helps in understanding charge transfer, hyperconjugative interactions, and the nature of the chemical bonds within the molecule. tandfonline.com

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule will interact with other reagents. tandfonline.com

Table 1: Calculated Electronic Properties for a Substituted α-Tetralone Derivative

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. tandfonline.com |

Note: This table represents typical data obtained for a substituted α-tetralone scaffold through DFT calculations. Specific values for this compound would require dedicated computation.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, which can be prepared through methods like cascade reductive Friedel–Crafts alkylation/cyclization of corresponding keto acids, theoretical calculations can map out the entire reaction pathway. rsc.org

This involves:

Identifying Intermediates and Transition States: By calculating the potential energy surface of the reaction, chemists can identify stable intermediates and high-energy transition states that connect them.

Calculating Activation Energies: The energy difference between the reactants and the transition state (the activation energy) determines the reaction rate. Computational methods can provide quantitative estimates of these barriers, helping to predict reaction feasibility and optimize conditions.

Visualizing Reaction Mechanisms: The geometric changes that occur during a reaction, such as bond breaking and formation in the transition state, can be visualized, providing a detailed, atomistic view of the reaction mechanism.

For instance, in the cyclization step to form the dihydronaphthalenone ring, calculations can reveal the precise geometry of the transition state, showing how the electrophilic center interacts with the aromatic ring leading to ring closure.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Quantum chemical calculations have become a reliable tool for predicting spectroscopic data, which is essential for structure elucidation and verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable.

¹H and ¹³C NMR: Predicting ¹H and ¹³C chemical shifts using methods like the Gauge-Invariant Atomic Orbital (GIAO) method at the DFT level is now commonplace. modgraph.co.uk While calculations can provide reasonable accuracy, deviations can occur for protons near electronegative atoms. modgraph.co.uk

¹⁹F NMR: For fluorinated compounds like this compound, predicting ¹⁹F NMR chemical shifts is especially useful due to the large chemical shift range and sensitivity of ¹⁹F nuclei to their electronic environment. nih.gov Computational protocols have been developed to accurately predict ¹⁹F NMR shifts for fluorinated aromatic compounds, often using DFT methods with appropriate basis sets (e.g., ωB97XD/6-31+G(d,p)). nih.govnsf.gov These predictions can help in the unambiguous assignment of signals in complex spectra where multiple fluorine atoms are present. nih.gov Scaling factors are often applied to the computed isotropic shielding values to improve correlation with experimental data. nih.govresearchgate.net

Table 2: Comparison of Experimental vs. Calculated ¹⁹F NMR Chemical Shifts

| Method | Basis Set | Mean Absolute Deviation (ppm) | Maximum Error (ppm) |

|---|---|---|---|

| B3LYP | 6-31G | 4.0 | 28.0 |

| B3LYP | 6-31+G(d,p) | 2.1 | 6.5 |

Source: Data based on a study of fluorinated aromatic compounds. nih.gov This demonstrates the accuracy achievable with different basis sets.

Molecular Dynamics Simulations relevant to Synthetic Processes

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into dynamic processes that are not accessible through static quantum chemical calculations. nih.gov In the context of synthesis, MD can be applied to understand and optimize reaction conditions and scale-up processes.

Solvent Effects: MD simulations can explicitly model the interactions between solute molecules (the reactants, intermediates, and products) and the surrounding solvent molecules, offering a more realistic picture of the reaction environment than implicit solvent models.

Process Optimization: Simulations can help understand mixing, heat transfer, and mass transfer within a reactor. rsc.org For scaling up a synthesis from the lab to an industrial scale, Computational Fluid Dynamics (CFD), a related technique, is particularly powerful. ahduni.edu.in CFD modeling can predict hydrodynamic behavior at different scales, helping to optimize reactor design and ensure that processes developed at a small scale remain efficient and robust when scaled up. becht.comleapaust.com.au This reduces the time and cost associated with extensive pilot plant experimentation. becht.com

Applications of Machine Learning and Artificial Intelligence in Retrosynthetic Design

Retrosynthesis, the process of deconstructing a target molecule into simpler, commercially available starting materials, is a cornerstone of organic synthesis planning. nih.gov Recently, artificial intelligence (AI) and machine learning (ML) have revolutionized this field, moving beyond traditional rule-based systems. zju.edu.cnarxiv.org

Template-Based Methods: These methods use reaction templates, which are generalized representations of chemical transformations extracted from reaction databases. computabio.com An AI model learns to select the most appropriate template to apply to a target molecule to generate plausible precursors. arxiv.org

Template-Free Methods: These approaches treat retrosynthesis as a sequence-to-sequence translation problem, similar to language translation. illinois.edu They can represent molecules as text strings (SMILES) or as molecular graphs and directly generate the structures of reactants without relying on predefined templates, allowing for the discovery of novel transformations. arxiv.orgillinois.edu

Molecular Docking Analysis of Dihydronaphthalenone Scaffolds for Mechanistic Insight

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). wjarr.com While often used in drug discovery to predict binding affinity, it can also provide mechanistic insights into how molecules interact with biological targets.

For scaffolds like dihydronaphthalenone, docking studies are performed to understand their potential biological activity. researchgate.net For example, derivatives of this scaffold have been docked into the active sites of enzymes like cathepsin B to understand the structural basis for their inhibitory activity. researchgate.net

The process involves:

Obtaining Structures: The 3D structure of the protein target is obtained from a repository like the Protein Data Bank (PDB), and the 3D structure of the ligand (e.g., a dihydronaphthalenone derivative) is generated and energy-minimized. las.ac.cn

Docking Simulation: A docking algorithm samples a large number of possible orientations and conformations of the ligand within the protein's binding site.

Scoring and Analysis: The different poses are "scored" based on a function that estimates the binding free energy. wjarr.com The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. researchgate.net

These studies can reveal which functional groups on the dihydronaphthalenone scaffold are critical for binding and can guide the design of new derivatives with improved activity. researchgate.net

Strategic Utilization of 7 Chloro 5 Fluoro 3,4 Dihydronaphthalen 1 2h One As a Building Block

Synthetic Versatility in Complex Molecule Construction

The synthetic utility of 7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one is rooted in the reactivity of its core tetralone structure. Tetralones, in general, are key intermediates in the synthesis of pharmaceuticals and other bioactive molecules due to the various transformations their framework can undergo. bohrium.com The carbonyl group and the adjacent methylene (B1212753) groups provide handles for a range of classical organic reactions, while the substituted aromatic ring allows for further functionalization.

One notable transformation applicable to the tetralone scaffold is the interrupted Vilsmeier-Haack reaction. This process enables the conversion of tetralones into multisubstituted 1-chloronaphthalenes. acs.org This reaction sequence involves a programmable orthogonal deoxychlorination/aromatization, offering an efficient pathway to create structurally diverse naphthalene (B1677914) derivatives under relatively mild, metal-free conditions. acs.org The presence of the chloro and fluoro substituents on the starting material, this compound, would be carried through to the final naphthalene product, yielding a highly functionalized aromatic system that is difficult to access through other synthetic routes. This highlights the compound's role as a precursor to complex polycyclic aromatic systems.

Furthermore, the inherent reactivity of the halogen atoms on the aromatic ring allows for various nucleophilic substitution reactions, enabling the introduction of other functional groups. evitachem.com This versatility makes it a valuable building block for creating libraries of compounds for screening in drug discovery and materials science.

Applications in the Synthesis of Related Spiroindolone Derivatives

While direct synthesis of spiroindolones from this compound is not extensively documented in the provided literature, the tetralone core is a recognized precursor for spirocyclic systems. The synthesis of spiro compounds often involves the reaction of a ketone with a bifunctional reagent. In this context, the carbonyl group of the tetralone can react with indole (B1671886) derivatives, such as isatin (B1672199) or its analogues, under specific reaction conditions (e.g., multicomponent reactions) to form a spiro-linkage at the carbon adjacent to the carbonyl.

The resulting spiro[dihydronaphthalenone-indolone] scaffold would be of significant interest in medicinal chemistry. Spiroindolones themselves are a potent class of antimalarial agents, demonstrating the pharmacological importance of this molecular framework. The strategic incorporation of the 7-chloro and 5-fluoro substituents from the starting tetralone into the final spiroindolone product could modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to derivatives with enhanced efficacy or other desirable biological activities.

Integration into Fluorinated Organic Compound Synthesis

The presence of a fluorine atom in this compound makes it a key intermediate in fluoroorganic chemistry. The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a pre-fluorinated building block, allowing for the direct incorporation of a fluorine atom into a larger molecular structure without the need for harsh or specialized fluorination reagents late in a synthetic sequence. lew.ro

The synthesis of various fluorinated heterocyclic compounds, such as 4H-1,4-benzothiazines, often starts from fluorinated precursors. nih.gov Similarly, this compound can be used to construct a range of other fluorinated heterocycles and carbocycles. The reactivity of the ketone function can be exploited to build new rings, while the fluorine atom remains as a stable substituent on the aromatic core. This approach is crucial for developing novel fluorinated synthons and complex molecules for applications in pharmaceuticals and materials science. purdue.edu

Precursor for Other Halogenated Dihydronaphthalenone Analogues and Derivatives

The title compound can be chemically modified to produce a variety of other halogenated derivatives. The existing chloro and fluoro groups influence the reactivity of the aromatic ring, but further transformations can be achieved at other positions. A significant example of such a transformation is the reaction of the closely related 7-chloro-3,4-dihydronaphthalen-1(2H)-one under Schmidt reaction conditions. nih.gov

In a study involving the reaction of 7-chloro-1-tetralone (B152742) with sodium azide (B81097) and concentrated hydrochloric acid, the expected product was a lactam. However, a major byproduct was identified as 2,2,7-trichloro-3,4-dihydronaphthalen-1(2H)-one. nih.gov This outcome demonstrates that the α-position to the carbonyl group is susceptible to dichlorination under these acidic conditions. This reaction provides a direct pathway to introduce additional chlorine atoms onto the dihydronaphthalenone scaffold, transforming the starting material into a more heavily halogenated analogue.

| Starting Material | Reagents and Conditions | Major Byproduct | Reference |

|---|---|---|---|

| 7-chloro-3,4-dihydronaphthalen-1(2H)-one | Sodium azide (NaN₃), concentrated Hydrochloric Acid (HCl), 0 °C to room temperature | 2,2,7-trichloro-3,4-dihydronaphthalen-1(2H)-one | nih.gov |

This reactivity underscores the role of this compound as a versatile precursor for generating a library of halogenated compounds where the type and position of halogen atoms can be varied to fine-tune molecular properties.

Role in the Development of Diverse Chemical Scaffolds for Academic Exploration

In academic and exploratory research, this compound serves as a foundational scaffold for building molecular diversity. The distinct reactivity of its functional groups—the ketone, the chlorinated and fluorinated aromatic ring, and the active methylene positions—allows for a multitude of chemical transformations.

Researchers can leverage this compound to synthesize:

Polycyclic Aromatic Systems: Through aromatization reactions like the Vilsmeier-Haack protocol, the dihydronaphthalene core can be converted into fully aromatic naphthalenes, which are important structures in materials science and medicinal chemistry. acs.org

Heterocyclic Derivatives: The ketone can be a starting point for synthesizing fused or spiro-heterocycles. For instance, reactions with hydrazines could lead to pyridazinone derivatives, while the Schmidt reaction can produce lactams (benzazepinones), which are common moieties in antipsychotic agents. nih.govnih.gov

Substituted Analogues: The halogen atoms can be replaced via nucleophilic aromatic substitution, or they can direct further electrophilic substitution on the aromatic ring, leading to a wide range of substituted tetralone and naphthalene derivatives. evitachem.com

This capacity to generate diverse and complex chemical scaffolds makes this compound a valuable tool for academic research, enabling the exploration of new chemical space and the development of novel compounds with potentially interesting biological or material properties.

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthetic Routes for Halogenated Dihydronaphthalenones

The future of synthesizing 7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one and similar compounds is increasingly tied to the principles of green chemistry. chiralpedia.com The goal is to develop more sustainable methods that minimize environmental impact by reducing waste and energy consumption. chiralpedia.com A key focus is on improving atom economy, which aims to maximize the incorporation of reactant atoms into the final product. chiralpedia.com

Emerging trends in this area include the use of biocatalysis, leveraging enzymes as natural catalysts, and photocatalysis, which uses light to drive chemical reactions. cas.org These approaches offer milder reaction conditions and can lead to more environmentally friendly processes. chiralpedia.comcas.org The development of novel reagents, catalysts, and solvents that align with green chemistry principles is also a significant area of research. chiralpedia.com

Table 1: Key Principles of Green Chemistry and Their Application to Dihydronaphthalenone Synthesis

| Principle | Description | Relevance to Halogenated Dihydronaphthalenone Synthesis |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. | Designing synthetic routes that minimize the formation of byproducts. |

| Use of Catalysis | Using catalytic reagents in small amounts that can be recycled. | Employing organocatalysts, biocatalysts, or metal catalysts to improve efficiency and reduce waste. chiralpedia.com |

| Benign Solvents | Using solvents that are less hazardous to human health and the environment. | Exploring the use of water, supercritical fluids, or ionic liquids as alternatives to traditional organic solvents. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. | Utilizing methods like photocatalysis that can operate under mild conditions. cas.org |

Innovations in Asymmetric Catalysis for Enantioselective Dihydronaphthalenone Synthesis

The production of enantiomerically pure compounds is crucial in many applications, particularly in the pharmaceutical industry. eurekalert.org Asymmetric catalysis is a powerful tool for achieving this, and future research will focus on developing more efficient and selective methods for the synthesis of chiral dihydronaphthalenones. frontiersin.orgmdpi.com

Key areas of innovation include:

Organocatalysis : The use of small, chiral organic molecules as catalysts is a rapidly growing field. chiralpedia.com These catalysts are often more stable and less toxic than their metal-based counterparts. chiralpedia.com

Biocatalysis : Enzymes offer unparalleled selectivity and can operate under mild conditions, making them ideal for green synthesis. nih.gov

Metal Catalysis : The development of new chiral ligands for metal catalysts continues to be a major area of research, enabling a wide range of asymmetric transformations. frontiersin.orgmdpi.com

Photoredox and Electrocatalysis : These emerging techniques offer new ways to activate molecules and can be combined with chiral catalysts to achieve novel asymmetric transformations. frontiersin.orgnih.gov

Advanced Computational Modeling for Reaction Discovery and Optimization

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry. nih.gov For halogenated dihydronaphthalenones, computational modeling can be used to:

Predict Reaction Outcomes : By simulating reaction pathways and transition states, computational models can help predict the feasibility and selectivity of new reactions. nih.govescholarship.org

Optimize Reaction Conditions : Modeling can be used to understand the role of different catalysts, solvents, and other reaction parameters, thereby accelerating the optimization process. nih.gov

Design Novel Catalysts : Computational methods can aid in the design of new chiral catalysts with enhanced activity and selectivity for the synthesis of specific enantiomers of dihydronaphthalenones. nih.gov

Density functional theory (DFT) calculations, for example, can provide insights into the electronic structure of molecules and the energetics of reaction pathways, guiding experimental efforts. nih.govescholarship.org

Exploration of Novel Reactivity and Chemical Transformations

Future research will undoubtedly uncover new reactions and transformations for this compound and related structures. The inherent reactivity of the tetralone core, combined with the electronic effects of the halogen substituents, provides a rich platform for chemical exploration. rsc.orgacs.org

Areas of interest include:

C-H Functionalization : The direct functionalization of carbon-hydrogen bonds is a highly atom-economical approach to creating new molecular complexity. nih.gov

Novel Cyclization Strategies : Developing new methods to construct the dihydronaphthalenone ring system will provide access to a wider range of derivatives. columbia.edu

Electrophilic Halogenation : Further investigation into the mechanisms and applications of electrophilic halogenation will enable the synthesis of novel halogenated compounds. researchgate.net

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize the discovery and development of new chemical entities. drugtargetreview.comyoutube.com This technology allows for the rapid synthesis and screening of large libraries of compounds, significantly accelerating the research process. youtube.comtrajanscimed.comnih.gov

For this compound, this means:

Rapid Analogue Synthesis : Automated systems can quickly generate a diverse range of derivatives by varying substituents on the dihydronaphthalenone scaffold. trajanscimed.com

Efficient Reaction Optimization : HTE platforms can screen hundreds or even thousands of reaction conditions in parallel, quickly identifying the optimal parameters for a given transformation. drugtargetreview.comnih.gov

Discovery of New Reactions : By systematically exploring a wide range of reactants and catalysts, HTE can facilitate the discovery of entirely new chemical reactions. youtube.com

The miniaturization of these experiments also leads to significant reductions in waste and reagent consumption, aligning with the principles of green chemistry. trajanscimed.com

Q & A

Q. What synthetic routes are validated for preparing 7-chloro-5-fluoro-3,4-dihydronaphthalen-1(2H)-one with high purity?

Methodology:

- Step 1 : Start with fluorinated naphthalenone precursors (e.g., 7-fluoro-3,4-dihydronaphthalen-1(2H)-one) via literature methods involving NaOH-mediated condensation in methanol .

- Step 2 : Introduce chlorine via electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS) under controlled temperature (0–5°C) to avoid over-halogenation .

- Purification : Recrystallize from ethanol or use column chromatography (silica gel, hexane/ethyl acetate 4:1) to achieve >95% purity .

Q. How is crystallographic characterization performed to confirm the structure of this compound?

Experimental Design:

- Instrumentation : Single-crystal X-ray diffraction (e.g., Bruker SMART APEX CCD, λ = 0.709 nm) with resolution limits of 0.15 Å .

- Key Parameters : Monitor dihedral angles between the fluorinated aromatic ring and the ketone group; typical values range 5–15° .

- Validation : Compare experimental data with DFT-optimized structures (software: SHELXL) to resolve ambiguities .

Q. What spectroscopic techniques are optimal for distinguishing positional isomers of halogenated dihydronaphthalenones?

Data Analysis:

- ¹⁹F NMR : Fluorine chemical shifts are sensitive to substituent position; δ ≈ -110 to -120 ppm for ortho-fluorine .

- IR Spectroscopy : Confirm ketone presence via C=O stretch (~1680 cm⁻¹); halogenation red-shifts this peak by 10–15 cm⁻¹ .

- Mass Spec : Use HRMS (ESI+) to differentiate Cl/F isotopes (e.g., m/z 214.03 [M+H]⁺ for C₁₀H₇ClFO) .

Q. How do solvent polarity and temperature affect the compound’s stability during storage?

Guidelines:

- Storage : Store in amber vials at -20°C under inert gas (N₂/Ar). Polar aprotic solvents (e.g., DMSO) accelerate decomposition at RT .

- Stability Tests : Monitor via HPLC over 30 days; degradation <2% in anhydrous acetonitrile .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of fluorinated dihydronaphthalenones?

Case Study:

- Issue : Anti-inflammatory activity varies across studies (e.g., IC₅₀ = 2 μM vs. no activity ).

- Root Cause : Differences in cell lines (RAW 264.7 vs. THP-1) or substituent positioning (fluorine at C5 vs. C7 alters H-bonding with COX-2) .

- Resolution : Standardize assays (e.g., LPS-induced TNF-α suppression) and validate via molecular docking (PDB: 5KIR) .

Q. How can computational modeling predict the impact of chloro/fluoro substituents on bioactivity?

Workflow:

Q. What methodologies optimize regioselectivity in further functionalization (e.g., introducing morpholine or pyridine groups)?

Synthetic Design:

Q. How do crystal packing interactions influence the compound’s reactivity in solid-state reactions?

Crystallographic Insights:

- H-Bonding : Fluorine acts as a weak H-bond acceptor (2.8–3.2 Å interactions) with adjacent ketone groups, stabilizing intermediates .

- π-Stacking : Offset stacking (3.4 Å) between aromatic rings reduces steric hindrance for photochemical reactions .

Data Contradiction Analysis

Q. Why do fluorinated derivatives show inconsistent cytotoxicity across cancer cell lines?

Hypothesis Testing:

Q. How to address discrepancies in reported dihedral angles of the ketone moiety?

Crystallographic Reconciliation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.